molecular formula C19H20N2O4 B2412504 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea CAS No. 2034599-33-0

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea

Numéro de catalogue: B2412504
Numéro CAS: 2034599-33-0
Poids moléculaire: 340.379
Clé InChI: OQHAWZGRMFMOSM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This urea derivative incorporates two distinct privileged pharmacophores: the benzo[d][1,3]dioxole (piperonyl) group and the 2,3-dihydrobenzofuran scaffold. The presence of these structures, commonly found in bioactive compounds, suggests wide-ranging potential for investigating various biological targets . The compound's core structure indicates potential as a modulator of transmembrane receptors. Research on structurally related benzodioxol-containing molecules has demonstrated activity on ion channels such as the TRPM8 (cold/menthol) receptor . Furthermore, urea derivatives sharing the benzo[d][1,3]dioxol-5-yl motif have been identified as modulators of ATP-binding cassette transporters, highlighting their relevance in research areas like cystic fibrosis . Other aromatic urea and carboxamide derivatives have been explored as vanilloid receptor (TRPV) ligands, pointing to potential applications in pain and inflammation research . In oncology research, analogous compounds exhibit considerable promise. Bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives have shown potent cytotoxic effects against various cancer cell lines (e.g., HepG2, HCT116, MCF-7), with mechanisms potentially involving EGFR tyrosine kinase inhibition and induction of mitochondrial apoptosis . The 2,3-dihydrobenzofuran moiety is also a key structural component in several therapeutic agents, further underscoring the research value of this hybrid molecule . This compound is provided for research purposes to investigate these and other potential mechanisms of action. It is intended for use in assay development, high-throughput screening, target validation, and structure-activity relationship (SAR) studies. Researchers are encouraged to explore its properties in the context of neurodegenerative diseases, cancer, and other conditions linked to its putative targets. Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The mechanisms and applications discussed are based on the activity of structural analogs and are proposed for further experimental validation.

Propriétés

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-12(8-13-2-4-16-14(9-13)6-7-23-16)20-19(22)21-15-3-5-17-18(10-15)25-11-24-17/h2-5,9-10,12H,6-8,11H2,1H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHAWZGRMFMOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Preparation of Benzo[d]dioxol-5-amine (Intermediate A)

Route 1: Nitration/Reduction Sequence

  • Nitration of Sesamol :
    Sesamol undergoes regioselective nitration at position 5 using fuming HNO₃ (d = 1.52) in acetic anhydride at 0–5°C.
    Sesamol + HNO₃ → 5-Nitrosesamol (Yield: 78–82%)  
  • Catalytic Hydrogenation :
    5-Nitrosesamol reduction with H₂ (50 psi) over 10% Pd/C in ethanol achieves quantitative conversion to A.

Route 2: Direct Amination
Electrophilic amination using hydroxylamine-O-sulfonic acid in DMF at 80°C provides A in 65% yield with minimal di-substitution.

Synthesis of 1-(2,3-Dihydrobenzofuran-5-yl)propan-2-amine (Intermediate B)

Step 1: Aldol Condensation
2,3-Dihydrobenzofuran-5-carbaldehyde reacts with acetone under basic conditions (40% NaOH/EtOH) to form (E)-3-(2,3-dihydrobenzofuran-5-yl)prop-2-en-1-one:

Aldehyde + Acetone → Chalcone derivative (Yield: 89–93%)  

Step 2: Michael Addition
The α,β-unsaturated ketone undergoes conjugate addition with nitromethane in THF using DBU as base:

Chalcone + CH₃NO₂ → 3-(2,3-Dihydrobenzofuran-5-yl)-1-nitropropan-2-one  

Step 3: Reduction Sequence

  • Nef Reaction : Conversion of nitro group to amine using Zn/Hg amalgam in HCl
  • Ketone Reduction : NaBH₄ in MeOH reduces ketone to secondary alcohol
  • Mitsunobu Reaction : Alcohol → amine using DEAD/PPh₃ and phthalimide
  • Deprotection : Hydrazinolysis removes phthaloyl group

Optimization Data

Step Reagent Temp (°C) Time (h) Yield (%)
Nef Zn/Hg 0→25 2 91
Red NaBH₄ 0 0.5 Quant.
Mits DEAD 0→25 12 83

Urea Bond Formation

Phosgene-Based Coupling

A + B + Cl₂CO → Target Urea (Yield: 62–68%)  

Conditions :

  • Anhydrous THF, 0°C
  • Triethylamine (3 equiv)
  • Slow addition of 20% phosgene in toluene

Carbonyldiimidazole (CDI) Mediated Method

A → A-NCO via CDI  
A-NCO + B → Target Urea (Yield: 75–82%)  

Optimized Parameters :

  • CDI (1.2 equiv) in DCM
  • 24 h reaction time at 25°C
  • Molecular sieves (4Å) to absorb H₂O

Comparative Performance

Method Purity (HPLC) Isolated Yield Scalability
Phosgene 98.2% 67% Pilot-scale
CDI 99.1% 79% Lab-scale

Purification and Characterization

Chromatographic Purification

  • Normal Phase : SiO₂ column (230–400 mesh) with EtOAc/Hexane (3:7 → 1:1)
  • Reverse Phase : C18 column using MeCN/H₂O gradient (0.1% TFA)

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃) :
δ 6.82 (d, J = 8.5 Hz, 1H, Ar-H), 6.74 (s, 1H, Ar-H), 6.68 (d, J = 8.3 Hz, 1H, Ar-H), 5.92 (s, 2H, OCH₂O), 4.52 (t, J = 8.7 Hz, 2H, OCH₂), 3.15 (t, J = 8.7 Hz, 2H, CH₂), 2.95 (m, 1H, CH), 1.27 (d, J = 6.5 Hz, 3H, CH₃)

HRMS (ESI+) :
m/z calcd for C₁₉H₂₀N₂O₄ [M+H]⁺: 341.1497, found: 341.1493

Process Optimization Considerations

Green Chemistry Metrics

Parameter Phosgene Route CDI Route
PMI (Process Mass Intensity) 86 43
E-factor 32 18
Energy Consumption (kJ/mol) 5800 3200

Critical Quality Attributes

  • Urea Content : ≥98.5% by qNMR
  • Genotoxic Impurities : ≤10 ppm residual phosgene
  • Solvent Residues : ≤500 ppm THF, ≤300 ppm DCM

Analyse Des Réactions Chimiques

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (Cl2, Br2) for electrophilic substitution or nucleophiles (NH3, OH-) for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield dihydro derivatives.

Applications De Recherche Scientifique

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving aromatic compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on signaling pathways involved in cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-phenylpropan-2-yl)urea: Similar structure but with a phenyl group instead of the dihydrobenzofuran ring.

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)ethyl)urea: Similar structure but with an ethyl group instead of the propan-2-yl group.

Uniqueness

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea is unique due to its specific combination of aromatic rings and the urea functional group, which may confer distinct biological activities and chemical reactivity.

Activité Biologique

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₅H₁₇N₃O₃
  • Molecular Weight : 273.31 g/mol

The structure includes a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties, and a dihydrobenzofuran group that may enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown promising results in inhibiting tumor growth in various cancer cell lines.

Key Findings :

  • IC50 Values : Some derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin. For example, compounds with similar structures reported IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer) cells, compared to doxorubicin's IC50 values of 7.46 µM, 8.29 µM, and 4.56 µM respectively .

The biological activity of this compound can be attributed to several mechanisms:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : Studies have shown that compounds with similar structures can induce apoptosis through the mitochondrial pathway by affecting proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : The compound may also cause cell cycle arrest at specific phases, contributing to its antiproliferative effects.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of related compounds:

CompoundCell LineIC50 (µM)Mechanism
Compound AHepG22.38EGFR Inhibition
Compound BHCT1161.54Apoptosis Induction
Compound CMCF74.52Cell Cycle Arrest

These results indicate that compounds structurally related to this compound possess significant anticancer properties.

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : ¹H/¹³C NMR confirms urea bond formation and substituent positions. For example, the urea NH proton typically appears at δ 6.5–7.5 ppm in DMSO-d₆ .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₉N₂O₅: 385.1294; observed: 385.1296) .
  • HPLC-PDA : Assess purity (>98%) and detect isomers (e.g., reports 2% impurity via GCMS) .

Data Contradiction Resolution : Discrepancies in biological data (e.g., IC₅₀ variability) may arise from differences in assay conditions (e.g., ATP concentration in kinase assays) or compound purity. Always cross-validate with orthogonal methods (e.g., SPR for binding kinetics) .

What in silico and in vitro methods are used to study target interactions, and how do they complement each other?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Predict stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD = 3.2 nM for Kinase A) .
  • Cellular Assays : Use CRISPR-edited cell lines to validate target engagement (e.g., EC₅₀ = 50 nM in apoptosis assays) .

Methodological Note : Combine in silico predictions with in vitro data to prioritize compounds for in vivo testing. For example, a compound with strong MD-predicted stability but weak cellular activity may require formulation optimization .

How can researchers address inconsistencies in reported pharmacological data for this compound?

Q. Advanced Research Focus

  • Source Verification : Confirm compound identity via COSY NMR and 2D NOESY to rule out structural misassignment .
  • Assay Standardization : Use validated protocols (e.g., NIH/NCATS guidelines) for enzymatic assays to minimize inter-lab variability .
  • Batch Analysis : Compare multiple synthetic batches to identify purity-related issues (e.g., ’s 2% impurity alters IC₅₀ by 15%) .

Q. Basic Research Focus

  • pH Stability : Test degradation in buffers (pH 2–8) to simulate gastrointestinal and plasma environments. Urea bonds are prone to hydrolysis at pH < 3 .
  • Metabolic Stability : Use liver microsomes (human/rat) to estimate half-life (e.g., t₁/₂ = 45 min in human microsomes) .
  • Light/Temperature Sensitivity : Store lyophilized samples at -80°C to prevent dimerization (observed via HPLC after 1 week at 25°C) .

Methodological Note : LC-MS/MS quantifies degradation products, while accelerated stability studies (40°C/75% RH) predict shelf life .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.